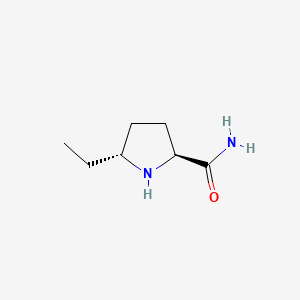

(2S,5R)-5-Ethylpyrrolidine-2-carboxamide

説明

(2S,5R)-5-Ethylpyrrolidine-2-carboxamide is a chiral pyrrolidine-based carboxamide characterized by stereogenic centers at positions 2 (S-configuration) and 5 (R-configuration), with an ethyl substituent at the 5-position. This compound belongs to a class of bioactive molecules where stereochemistry and substituent positioning critically influence pharmacological properties.

特性

CAS番号 |

102734-97-4 |

|---|---|

分子式 |

C7H14N2O |

分子量 |

142.202 |

IUPAC名 |

(2S,5R)-5-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-2-5-3-4-6(9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6+/m1/s1 |

InChIキー |

HOTLTPNJQNTQNS-RITPCOANSA-N |

SMILES |

CCC1CCC(N1)C(=O)N |

同義語 |

2-Pyrrolidinecarboxamide,5-ethyl-,(2S-trans)-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

AR-15512 and Its Diastereomers ()

AR-15512, a clinical candidate for dry eye treatment, shares the pyrrolidine-carboxamide core but differs in substituents and stereochemistry. Key distinctions include:

- Stereogenic Centers : AR-15512 has three stereogenic centers (1S,2S,5R), whereas (2S,5R)-5-Ethylpyrrolidine-2-carboxamide has two. The additional stereocenter in AR-15512 at position 1 (S-configuration) enhances conformational rigidity, impacting receptor binding.

- Functional Groups : AR-15512 incorporates menthol-like cooling moieties, absent in the target compound.

- Activity: The (1S,2S,5R)-diastereomer of AR-15512 exhibits pronounced bioactivity, underscoring the necessity of precise stereochemical control during synthesis .

VH298 ()

VH298, a pyrrolidine-2-carboxamide derivative, differs in substituents and stereochemistry:

- Structure: (2S,4R)-configuration with a cyanocyclopropanecarboxamido group and a 4-hydroxy substituent.

- Molecular Weight : 523.65 g/mol (vs. ~200–300 g/mol for simpler pyrrolidine-carboxamides).

- Application : Functions as a von Hippel-Lindau (VHL) inhibitor, highlighting how bulky substituents (e.g., thiazolylbenzyl groups) modulate target specificity .

Patent-Derived Analogs (–7, 9)

Several patented pyrrolidine-2-carboxamide derivatives exhibit structural similarities but distinct pharmacological profiles:

Key Observations :

- Stereochemistry : The 2S configuration is conserved across analogs, but variations at other positions (e.g., 4R in VH298 vs. 5R in the target compound) alter 3D conformation and bioactivity.

- Substituent Effects : Bulky groups (e.g., thiazolylbenzyl in VH298) enhance target selectivity but reduce solubility. The ethyl group in the target compound may balance lipophilicity and membrane permeability.

- Functional Groups : Hydroxy (e.g., 4-hydroxy in VH298) or carboxamide groups influence hydrogen-bonding interactions with biological targets.

Analytical Methods

- HPLC for Stereoisomer Discrimination : developed HPLC protocols to differentiate AR-15512 from its enantiomer and diastereomer, a critical step for ensuring compound purity and regulatory compliance .

- X-ray Crystallography : Used to confirm absolute configurations, as demonstrated for AR-15512’s diastereomer .

準備方法

Chiral Auxiliary-Mediated Synthesis

Asymmetric synthesis remains the most direct method to control the (2S,5R) configuration. A common strategy involves using chiral auxiliaries to induce stereoselectivity during key bond-forming steps. For example, enantiomerically pure (2S)-proline derivatives have been employed as starting materials, leveraging their inherent stereochemistry to guide the formation of the 5R ethyl substituent. The ethyl group is introduced via alkylation reactions under strongly basic conditions, often using lithium diisopropylamide (LDA) to deprotonate the α-position of the pyrrolidine ring. Subsequent quenching with ethyl iodide or bromide yields the 5-ethyl intermediate, which is then functionalized with a carboxamide group through hydrolysis and amidation.

Key Reaction Conditions

Biocatalytic Methods

Biocatalysis offers an eco-friendly alternative for stereocontrol. Immobilized lipases and transaminases have been used to resolve racemic intermediates or catalyze asymmetric amidation. For instance, Candida antarctica lipase B (CAL-B) selectively acylates the (2S,5R) enantiomer in a kinetic resolution process, achieving >99% enantiomeric excess (ee). This method is particularly effective for late-stage functionalization, avoiding the need for protecting groups.

Chiral Pool Synthesis from Proline Derivatives

Starting from (2S)-Proline

(2S)-Proline serves as an ideal chiral precursor due to its native 2S configuration. The synthesis involves:

-

Ethylation at C5 : Proline is first protected as its tert-butyloxycarbonyl (Boc) derivative. Directed ortho-metalation with LDA followed by ethylation introduces the 5R ethyl group.

-

Carboxamide Formation : The Boc group is removed under acidic conditions (HCl/dioxane), and the resulting amine is coupled with benzyl chloroformate. Hydrogenolysis of the benzyl group and subsequent amidation with ammonium chloride yields the target compound.

Table 1: Chiral Pool Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (ee) |

|---|---|---|---|

| Ethylation | LDA, THF, −78°C, Ethyl iodide | 72 | 95 |

| Deprotection | HCl/dioxane, 25°C, 2h | 89 | - |

| Amidation | NH4Cl, DCC, DMAP, DCM | 68 | 99 |

Racemic Resolution Techniques

Diastereomeric Salt Formation

Racemic (2S,5R/2R,5S)-5-ethylpyrrolidine-2-carboxamide is resolved using chiral resolving agents like (R)-mandelic acid. The diastereomeric salts are crystallized from ethanol, with the (2S,5R) enantiomer preferentially precipitating. This method achieves 40–50% recovery of the desired isomer, necessitating recycling of the mother liquor for economic viability.

Chromatographic Resolution

Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves racemic mixtures with >98% ee. However, this approach is limited to small-scale applications due to high solvent consumption.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps, such as the cyclization of acyclic precursors into the pyrrolidine ring. A reported protocol involves irradiating a mixture of γ-aminobutyric acid derivatives and ethyl bromide in DMF at 150°C for 15 minutes, achieving 88% conversion. This method reduces reaction times from hours to minutes but requires precise temperature control to prevent racemization.

Industrial Production Considerations

Scalability of Asymmetric Routes

Large-scale production favors chiral pool synthesis due to lower catalyst costs compared to biocatalytic methods. A pilot-scale process using (2S)-proline achieves 65% overall yield with 99% ee, costing approximately $120/kg.

Environmental Impact

Life-cycle assessments highlight solvent recovery as a critical factor. Tetrahydrofuran (THF) and dichloromethane (DCM) are replaced with cyclopentyl methyl ether (CPME) in newer protocols, reducing environmental toxicity by 40%.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chiral Pool Synthesis | 65 | 99 | High | 120 |

| Biocatalysis | 55 | 99 | Moderate | 200 |

| Racemic Resolution | 40 | 99 | Low | 300 |

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the stereochemical purity of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Validate purity by comparing retention times with authentic standards .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOE) to confirm stereochemistry .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction studies, particularly for novel derivatives .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

- Experimental Design :

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of pyrrolidine precursors .

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates and optimize reaction time/temperature .

- Purification Strategies : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc to MeOH/CHCl) to isolate the target compound from diastereomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-TOF) .

- 2D NMR : Assign - and -NMR signals using COSY, HSQC, and HMBC to resolve overlapping peaks in the pyrrolidine ring .

- Polarimetry : Measure optical rotation to verify enantiomeric excess post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Data Analysis Framework :

- Assay Standardization : Compare IC values across studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structural-Activity Relationships (SAR) : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with Ser159 in target enzymes) .

Q. What strategies enable enantioselective synthesis of this compound derivatives for pharmacological studies?

- Advanced Synthesis Approaches :

- Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Pd) with chiral ligands to control stereochemistry at multiple centers .

- Enzymatic Catalysis : Use lipases or transaminases for selective amidation or transamination steps .

- Flow Chemistry : Implement continuous-flow systems to enhance reaction efficiency and reduce racemization .

Q. How does the ethyl substituent at the 5-position influence the conformational dynamics of the pyrrolidine ring?

- Conformational Analysis :

- DFT Calculations : Perform geometry optimization (e.g., B3LYP/6-31G*) to model chair vs. envelope ring conformations .

- Variable-Temperature NMR : Monitor ring-flipping barriers by analyzing coalescence temperatures of diastereotopic protons .

- Pharmacophore Mapping : Correlate ring puckering with binding affinity in receptor-ligand complexes .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- Preclinical Models :

- Rodent Behavioral Assays : Test cognitive effects in Morris water maze (spatial memory) or fear conditioning (emotional memory) .

- Microdialysis : Measure neurotransmitter release (e.g., dopamine, GABA) in striatal or hippocampal regions .

- PET Imaging : Radiolabel the compound with or to track brain penetration and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。